(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide
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Overview
Description
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two cyclohexyl groups attached to a pyrrolidine ring, makes it an interesting subject for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide typically involves the reaction of pyrrolidine-2,5-dicarboxylic acid with dicyclohexylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include inhibition of enzyme-substrate interactions or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.
(2S,5S)-Methionine sulfoximine: Known for its role as an enzyme inhibitor.
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid: Shares the pyrrolidine core structure.
Uniqueness
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide stands out due to its dual cyclohexyl groups, which impart unique steric and electronic properties. These features make it particularly effective in applications requiring chiral discrimination and stability under various conditions.
Properties
CAS No. |
361483-74-1 |
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Molecular Formula |
C18H31N3O2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(2S,5S)-2-N,5-N-dicyclohexylpyrrolidine-2,5-dicarboxamide |
InChI |
InChI=1S/C18H31N3O2/c22-17(19-13-7-3-1-4-8-13)15-11-12-16(21-15)18(23)20-14-9-5-2-6-10-14/h13-16,21H,1-12H2,(H,19,22)(H,20,23)/t15-,16-/m0/s1 |
InChI Key |
MFLFUEBGUKYHHK-HOTGVXAUSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@@H]2CC[C@H](N2)C(=O)NC3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC(N2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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